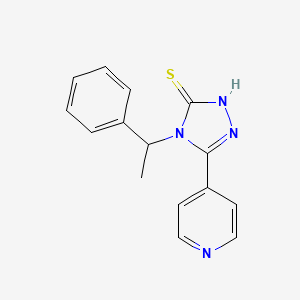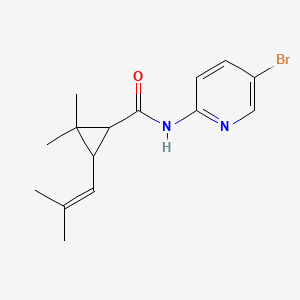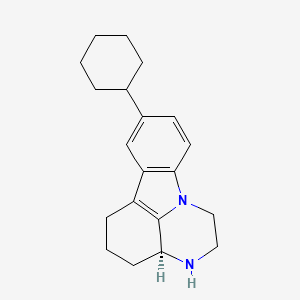
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is a member of triazoles.
Aplicaciones Científicas De Investigación
Molecular Structure and Supramolecular Assembly
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione, along with other triazole derivatives, has been extensively studied for its molecular and supramolecular structures. Single-crystal X-ray diffraction techniques have been used to analyze these compounds, contributing to our understanding of their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Artime et al., 2018).
Synthesis and Structural Assessment
The synthesis processes of triazole derivatives, including the one , have been a subject of research, highlighting the versatility of these compounds in chemical synthesis. These studies involve various reactions and conditions to produce different derivatives, which can lead to diverse applications in scientific research (Castiñeiras et al., 2018).
Pharmacological Potential
Some derivatives of 4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione have been studied for their potential pharmacological actions, particularly concerning the central nervous system. This indicates the possible use of these compounds in developing new drugs or therapies (Pitucha et al., 2004).
Antioxidant and Bioactivity Studies
Research has also been conducted on the antioxidant activities of triazole derivatives, exploring their potential bioactivity. These studies involve comprehensive analysis using various methods, suggesting the utility of these compounds in developing treatments or supplements with antioxidant properties (Alaşalvar et al., 2021).
N-Glycosides Synthesis
The synthesis of N-glycosides of 4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thiones represents another area of research. This involves coupling reactions with sugars and has implications for the development of novel compounds with possible therapeutic applications (Zamani et al., 2002).
Propiedades
Nombre del producto |
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
|---|---|
Fórmula molecular |
C15H14N4S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4S/c1-11(12-5-3-2-4-6-12)19-14(17-18-15(19)20)13-7-9-16-10-8-13/h2-11H,1H3,(H,18,20) |
Clave InChI |
PHFZUAFDRUJDIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=NC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B1225214.png)
![2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1225217.png)

![2-[2-[[5-cyano-1-(3-methoxypropyl)-6-oxo-3-pyridinyl]-oxomethyl]-4-methoxyphenoxy]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225224.png)
![3-Methyl-6-thiophen-2-yl-4-isoxazolo[5,4-b]pyridinecarboxylic acid ethyl ester](/img/structure/B1225225.png)
![4-[[(2-Nitrophenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1225227.png)
![2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetic acid](/img/structure/B1225229.png)
![N-[[2-(diethylamino)ethylamino]-sulfanylidenemethyl]-3-(4-methoxyphenyl)-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1225230.png)
![[2-[benzyl(methyl)amino]-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B1225231.png)
![1-(2,6-Dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B1225232.png)
![N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide](/img/structure/B1225236.png)
![1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)-N-(phenylmethyl)-4-piperidinamine](/img/structure/B1225237.png)
![5-bromo-N-[2-(4-chlorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B1225239.png)